molecular formula C8H14ClNO2 B2504533 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride CAS No. 2305253-77-2

2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride

Cat. No.: B2504533
CAS No.: 2305253-77-2
M. Wt: 191.66
InChI Key: SGGKVXPADRVXQK-UHFFFAOYSA-N
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Description

2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is a derivative of amino acids, characterized by the presence of an amino group and a cyclohexene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride typically involves the reaction of cyclohexene with glycine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Aqueous hydrochloric acid is commonly used as the solvent.

    Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Cyclohexene and glycine.

    Reaction Vessel: Large-scale reactors equipped with temperature control.

    Purification: The product is purified through crystallization or recrystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces substituted amino acids.

Scientific Research Applications

2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways: It may influence metabolic pathways and signal transduction processes, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(cyclohex-3-en-1-yl)acetic acid: The free base form of the compound.

    2-Amino-3-(cyclohex-1-en-1-yl)-2-methylpropanoic acid hydrochloride: A structurally similar compound with a different substitution pattern.

Uniqueness

2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride is unique due to its specific cyclohexene ring structure and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

2-amino-2-cyclohex-3-en-1-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-2,6-7H,3-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGKVXPADRVXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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